3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol
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Overview
Description
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in applications where electron transfer is important.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
Uniqueness
Compared to similar compounds, 3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2-ol is unique due to the presence of both the quinoline and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics and reactivity profiles.
Properties
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-5-10-18-15(11-13)12-17(20(26)23-18)19-24-21(27-25-19)14-6-8-16(9-7-14)22(2,3)4/h5-12H,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVNPHNPCIZXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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